![molecular formula C15H12N2O4 B1317196 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid CAS No. 451474-72-9](/img/structure/B1317196.png)
4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid
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Overview
Description
Indole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in the synthesis of new compounds with neuroprotective and antioxidant properties .
Synthesis Analysis
Typically, 2,3-dihydroindole derivatives are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed .
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indole, a component of the compound you’re interested in, has been analyzed . It is an aromatic compound with a molecular weight of 119.1638 .
Chemical Reactions Analysis
In the synthesis of 2,3-dihydroindole derivatives, various boron hydrides can be used for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules . The possibility of chemoselective reduction of the nitrile group in the presence of an amide has been shown .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For 2,3-dihydro-1H-indole, it is known to be crystalline and colorless in nature .
Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural features of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid could be explored for the development of new antiviral agents, potentially offering a new avenue for treating viral infections.
Anti-HIV Properties
The indole scaffold is also associated with anti-HIV properties. Compounds with indole cores have been screened for their ability to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells . This suggests that our compound of interest could be a candidate for further research in HIV treatment strategies.
Anticancer Potential
Indole derivatives are known for their anticancer properties . They can interact with various cellular targets and disrupt cancer cell proliferation . Research into 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid could focus on its potential use as a chemotherapeutic agent.
Neuroprotective Effects
Some indole derivatives are promising agents for synthesizing compounds with neuroprotective and antioxidant properties . The compound could be investigated for its efficacy in protecting neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s.
Melatonin Receptor Binding
Indole compounds have been evaluated for their binding affinity to melatonin receptors, which play a role in regulating circadian rhythms . Research into 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid could explore its potential as a therapeutic agent for sleep disorders.
Antimicrobial Activity
The indole nucleus is present in many natural compounds with antimicrobial activity . Exploring the antimicrobial potential of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid could lead to the development of new antibiotics or antiseptics .
Antioxidant Properties
Indole derivatives can also serve as antioxidants, protecting cells from oxidative stress . This property can be harnessed in the development of treatments for conditions caused by oxidative damage.
Antidiabetic Applications
Research has indicated that indole derivatives may have antidiabetic effects . Investigating the role of 4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid in glucose metabolism could open up new possibilities for diabetes management.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit various biological activities . This interaction often results in changes that contribute to the compound’s therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways contribute to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that the effects of this compound could be diverse and potentially beneficial .
properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-15(19)11-5-6-13(14(9-11)17(20)21)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQELSTUQMKWXFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,3-dihydro-1H-indol-1-yl)-3-nitrobenzoic acid |
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